Dacomitinib

Catalog No.
S001778
CAS No.
1110813-31-4
M.F
C24H25ClFN5O2
M. Wt
469.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dacomitinib

CAS Number

1110813-31-4

Product Name

Dacomitinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide

Molecular Formula

C24H25ClFN5O2

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+

InChI Key

LVXJQMNHJWSHET-AATRIKPKSA-N

SMILES

Array

solubility

<1 mg/mL

Synonyms

dacomitinib, N-(4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl)-4-(1-piperidinyl)-2-butenamide, PF 00299804, PF-00299804, PF00299804, Vizimpro

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4

The exact mass of the compound Dacomitinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <1 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Quinazolinones - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dacomitinib is a second-generation, orally bioavailable, irreversible pan-HER tyrosine kinase inhibitor (TKI) characterized by its quinazoline-based core structure. Procured primarily as the thermodynamically stable Form A monohydrate, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting high permeability but low, strictly pH-dependent aqueous solubility [1]. In laboratory and preclinical settings, dacomitinib is utilized for its covalent binding mechanism, which targets nucleophilic cysteine residues in the ATP-binding pocket of EGFR (HER1), HER2, and HER4 [2]. This distinct structural and kinetic profile makes it a critical baseline material for formulating in vivo xenograft models and investigating acquired resistance mechanisms that successfully evade first-generation reversible TKIs.

Substituting dacomitinib with first-generation TKIs like gefitinib or erlotinib fundamentally compromises experimental integrity in resistance and pan-HER models. Reversible inhibitors compete with ATP and lose potency in the presence of the T790M or L747P mutations due to enhanced ATP affinity at the kinase active site [1]. Furthermore, first-generation TKIs lack the broad-spectrum affinity required to effectively suppress HER2 and HER4, rendering them inadequate for modeling HER2-amplified cancers or heterodimer-driven signaling [2]. From a formulation and processability standpoint, dacomitinib's strict pH-dependent solubility profile requires specific acidic vehicle preparation for in vivo dosing, meaning protocols optimized for other TKIs cannot be directly transferred without risking severe precipitation and systemic bioavailability failure [3].

Broad-Spectrum Pan-HER Kinase Inhibition Potency

In isolated enzyme assays, dacomitinib demonstrates broad-spectrum pan-HER inhibition, achieving an IC50 of 45.7 nM against wild-type HER2. In direct contrast, first-generation reversible inhibitors exhibit significantly weaker affinity, with gefitinib and erlotinib yielding HER2 IC50 values of 343 nM and 512 nM, respectively [1].

Evidence DimensionWild-type HER2 IC50
Target Compound Data45.7 nM
Comparator Or BaselineGefitinib (343 nM) and Erlotinib (512 nM)
Quantified Difference7.5-fold to 11.2-fold higher potency for dacomitinib
ConditionsIsolated enzyme assay

Procuring dacomitinib is essential for assays requiring simultaneous suppression of multiple HER family members, particularly in HER2-amplified models where first-generation TKIs fail.

Efficacy Against Acquired Resistance Mutations

Dacomitinib's irreversible covalent binding mechanism allows it to maintain high potency against secondary resistance mutations. In Ba/F3 cells expressing the L747P mutation, dacomitinib achieved an IC50 of 1.8 to 5.2 nM. Conversely, gefitinib demonstrated a substantial loss of efficacy, with IC50 values ranging from 45.3 to 147.3 nM in the same mutant models [1].

Evidence DimensionIC50 against L747P mutant cells
Target Compound Data1.8 - 5.2 nM
Comparator Or BaselineGefitinib (45.3 - 147.3 nM)
Quantified Difference>25-fold higher potency for dacomitinib
ConditionsBa/F3 cellular assay

Validates the selection of dacomitinib for researchers developing or testing therapies against NSCLC models that have acquired resistance to standard reversible TKIs.

pH-Dependent Solubility for In Vivo Formulation

Dacomitinib exhibits a highly pH-dependent solubility profile critical for in vivo formulation workflows. At acidic conditions (pH 1.0 to 4.5), >80% of the compound dissolves within 15 minutes [1]. However, as the pH increases above 4.5, aqueous solubility sharply declines, dropping to less than 0.001 mg/mL at pH 8.0 [2].

Evidence DimensionAqueous solubility across pH gradient
Target Compound Data>80% dissolution at pH 1.0-4.5; <0.001 mg/mL at pH 8.0
Comparator Or BaselineNeutral/basic pH buffers (pH > 4.5)
Quantified DifferenceOrders of magnitude reduction in solubility from acidic to basic pH
ConditionsAqueous dissolution testing at 25°C

Dictates that buyers must utilize acidic vehicles or control gastric pH to prevent precipitation and ensure consistent bioavailability in animal dosing studies.

Pharmacokinetic Accumulation for Sustained Efficacy

Dacomitinib is characterized by a prolonged pharmacokinetic profile, exhibiting a mean plasma half-life of approximately 70 hours. Upon repeated daily oral dosing, it achieves a steady-state accumulation ratio of 5.7 [1], ensuring continuous target suppression without the rapid clearance seen in shorter-acting competitive compounds [2].

Evidence DimensionPlasma half-life and accumulation ratio
Target Compound Data~70-hour half-life; 5.7 accumulation ratio
Comparator Or BaselineShort half-life TKIs requiring frequent dosing
Quantified DifferenceSustained steady-state exposure over 14 days
ConditionsIn vivo pharmacokinetic profiling (oral dosing)

Allows researchers to design prolonged in vivo xenograft studies with once-daily dosing regimens while maintaining continuous receptor blockade.

In Vivo Xenograft Modeling of Resistant NSCLC

Dacomitinib is the right choice for formulating once-daily oral dosing regimens in murine xenograft models of NSCLC harboring T790M or L747P mutations, where its covalent binding overcomes the resistance mechanisms that render gefitinib and erlotinib ineffective [1]. Its strict pH-dependent solubility requires the use of acidic formulation vehicles to ensure high in vivo bioavailability.

Pan-HER Pharmacological Profiling

Due to its quantified potency against HER2 and HER4, dacomitinib serves as an ideal positive control in biochemical and cellular assays evaluating the simultaneous inhibition of EGFR, HER2, and HER4 heterodimerization, a scenario where first-generation TKIs lack sufficient binding affinity[1].

Combination Therapy Screening in SCCHN

Leveraging its sustained pharmacokinetic accumulation and long half-life, dacomitinib is highly suited for prolonged combination therapy screening, such as testing synergistic effects with ionizing radiation in head and neck squamous cell carcinoma (SCCHN) models, ensuring continuous receptor blockade between radiation doses [2].

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.1680809 Da

Monoisotopic Mass

469.1680809 Da

Boiling Point

665.7 ºC at 760 mmHg

Heavy Atom Count

33

LogP

3.92

Appearance

White to off-white solid powder

Melting Point

184-187 ºC

UNII

2XJX250C20

Drug Indication

Dacomitinib is indicated as the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations as verified by an FDA-approved test. Lung cancer is the leading cause of cancer death and NSCLC accounts for 85% of lung cancer cases. From the cases of NSCLC, approximately 75% of the patients present a late diagnosis with metastatic and advanced disease which produces a survival rate of 5%. The presence of a mutation in EGFR accounts for more than the 60% of the NSCLC cases and the overexpression of EGFR is associated with frequent lymph node metastasis and poor chemosensitivity.
FDA Label
Vizimpro, as monotherapy, is indicated for the first-line treatment of adult patients with locally advanced or metastatic non small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) activating mutations.

Livertox Summary

Dacomitinib is a multi-kinase receptor inhibitor used in the therapy of cases of non-small cell lung cancer that harbor activating mutations in the epidermal growth factor receptor gene (EGFR). Dacomitinib is associated with high rate of transient serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Dacomitinib
US Brand Name(s): Vizimpro
FDA Approval: Yes
Dacomitinib is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used as first-line treatment in patients whose tumors have certain EGFR gene mutations.
Dacomitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Preclinical data suggested that dacomitinib increases the inhibition of the epidermal growth factor receptor kinase domain as well as the activity in cell lines harboring resistance mutations such as T790M. This activity further produced a significant reduction of EGFR phosphorylation and cell viability. In these studies, non-small cell lymphoma cancer cell lines with L858R/T790M mutations where used and an IC50 of about 280 nmol/L was observed.[A40010] In clinical trials with patients with advanced non-small cell lung carcinoma who progressed after chemotherapy, there was an objective response rate of 5% with a progression-free survival of 2.8 months and an overall survival of 9.5 months. As well, phase I/II studies showed positive dacomitinib activity despite prior failure with tyrosine kinase inhibitors.[A40009] Phase III clinical trials (ARCHER 1050), done in patients suffering from advanced or metastatic non-small cell lung carcinoma with EGFR-activating mutations, reported a significant improvement in progression-free survival when compared with gefitinib.[A40015]
Dacomitinib is a highly selective, orally bioavailable small-molecule inhibitor of the HER family of tyrosine kinases with potential antineoplastic activity. Dacomitinib specifically and irreversibly binds to and inhibits human Her-1, Her-2, and Her-4, resulting in the proliferation inhibition and apoptosis of tumor cells that overexpress these receptors.

ATC Code

L01XE47
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE47 - Dacomitini

Mechanism of Action

Dacomitinib is an irreversible small molecule inhibitor of the activity of the human epidermal growth factor receptor (EGFR) family (EGFR/HER1, HER2, and HER4) tyrosine kinases. It achieves irreversible inhibition via covalent bonding to the cysteine residues in the catalytic domains of the HER receptors. The affinity of dacomitinib has been shown to have an IC50 of 6 nmol/L. The ErbB or epidermal growth factor (EGF) family plays a role in tumor growth, metastasis, and treatment resistance by activating downstream signal transduction pathways such as such as Ras-Raf-MAPK, PLCgamma-PKC-NFkB and PI3K/AKT through the tyrosine kinase-driven phosphorylation at the carboxy-terminus. Around 40% of cases show amplification of EGFR gene and 50% of the cases present the _EGFRvIII_ mutation which represents a deletion that produces a continuous activation of the tyrosine kinase domain of the receptor.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Other CAS

1110813-31-4

Absorption Distribution and Excretion

Dacomitinib has shown a linear kinetics after single and multiple dose range studies. The absorption and distribution do not seem to be affected by food or the consumption of antacids. The peak plasma concentration after a dosage of 45 mg for 4 days is of 104 ng/ml. The reported AUC0-24h and tmax are of 2213 ng.h/mL and 6 hours, respectively. As well, following oral administration, the absolute oral bioavailability is 80%.
From the administered dose, 79% is recovered in feces, from which 20% represents the unmodified form of dacomitinib, and 3% is recovered in urine, from which <1% is represented by the unchanged form.
The volume of distribution of dacomitinib was reported to be of 2415 L.
The geometric apparent clearance of dacomitinib is 27.06 L/h.

Metabolism Metabolites

Dacomitinib presents an oxidative and conjugative metabolism marked mainly by the activity of glutathione and cytochrome P450 enzymes. After metabolism, its major circulating metabolite is an O-desmethyl dacomitinib form named PF-05199265. This metabolite has been shown to be formed by an oxidative step by CYP2D6 and to a smaller extent by CYP2C9. The following steps of the metabolism are mainly mediated by CYP3A4 for the formation of smaller metabolites. From these metabolic studies, it was shown that dacomitinib inhibited strongly the activities of CYP2D6.

Wikipedia

Dacomitinib

Biological Half Life

Dacomitinib is reported to have a very large half-life of 70 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
Momeny M, Zarrinrad G, Moghaddaskho F, Poursheikhani A, Sankanian G, Zaghal A, Mirshahvaladi S, Esmaeili F, Eyvani H, Barghi F, Sabourinejad Z, Alishahi Z, Yousefi H, Ghasemi R, Dardaei L, Bashash D, Chahardouli B, Dehpour AR, Tavakkoly-Bazzaz J, Alimoghaddam K, Ghavamzadeh A, Ghaffari SH: Dacomitinib, a pan-inhibitor of ErbB receptors, suppresses growth and invasive capacity of chemoresistant ovarian carcinoma cells. Sci Rep. 2017 Jun 23;7(1):4204. doi: 10.1038/s41598-017-04147-0. [PMID:28646172]
Brzezniak C, Carter CA, Giaccone G: Dacomitinib, a new therapy for the treatment of non-small cell lung cancer. Expert Opin Pharmacother. 2013 Feb;14(2):247-53. doi: 10.1517/14656566.2013.758714. Epub 2013 Jan 7. [PMID:23294134]
Engelman JA, Zejnullahu K, Gale CM, Lifshits E, Gonzales AJ, Shimamura T, Zhao F, Vincent PW, Naumov GN, Bradner JE, Althaus IW, Gandhi L, Shapiro GI, Nelson JM, Heymach JV, Meyerson M, Wong KK, Janne PA: PF00299804, an irreversible pan-ERBB inhibitor, is effective in lung cancer models with EGFR and ERBB2 mutations that are resistant to gefitinib. Cancer Res. 2007 Dec 15;67(24):11924-32. doi: 10.1158/0008-5472.CAN-07-1885. [PMID:18089823]
Fry DW, Bridges AJ, Denny WA, Doherty A, Greis KD, Hicks JL, Hook KE, Keller PR, Leopold WR, Loo JA, McNamara DJ, Nelson JM, Sherwood V, Smaill JB, Trumpp-Kallmeyer S, Dobrusin EM: Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor. Proc Natl Acad Sci U S A. 1998 Sep 29;95(20):12022-7. [PMID:9751783]
Janne PA, Boss DS, Camidge DR, Britten CD, Engelman JA, Garon EB, Guo F, Wong S, Liang J, Letrent S, Millham R, Taylor I, Eckhardt SG, Schellens JH: Phase I dose-escalation study of the pan-HER inhibitor, PF299804, in patients with advanced malignant solid tumors. Clin Cancer Res. 2011 Mar 1;17(5):1131-9. doi: 10.1158/1078-0432.CCR-10-1220. Epub 2011 Jan 10. [PMID:21220471]
Bello CL, LaBadie RR, Ni G, Boutros T, McCormick C, Ndongo MN: The effect of dacomitinib (PF-00299804) on CYP2D6 activity in healthy volunteers who are extensive or intermediate metabolizers. Cancer Chemother Pharmacol. 2012 Apr;69(4):991-7. doi: 10.1007/s00280-011-1793-7. Epub 2011 Dec 7. [PMID:22147075]
Sepulveda JM, Sanchez-Gomez P, Vaz Salgado MA, Gargini R, Balana C: Dacomitinib: an investigational drug for the treatment of glioblastoma. Expert Opin Investig Drugs. 2018 Oct;27(10):823-829. doi: 10.1080/13543784.2018.1528225. Epub 2018 Oct 5. [PMID:30247945]
Wu YL, Cheng Y, Zhou X, Lee KH, Nakagawa K, Niho S, Tsuji F, Linke R, Rosell R, Corral J, Migliorino MR, Pluzanski A, Sbar EI, Wang T, White JL, Nadanaciva S, Sandin R, Mok TS: Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial. Lancet Oncol. 2017 Nov;18(11):1454-1466. doi: 10.1016/S1470-2045(17)30608-3. Epub 2017 Sep 25. [PMID:28958502]
Mellinghoff IK, Wang MY, Vivanco I, Haas-Kogan DA, Zhu S, Dia EQ, Lu KV, Yoshimoto K, Huang JH, Chute DJ, Riggs BL, Horvath S, Liau LM, Cavenee WK, Rao PN, Beroukhim R, Peck TC, Lee JC, Sellers WR, Stokoe D, Prados M, Cloughesy TF, Sawyers CL, Mischel PS: Molecular determinants of the response of glioblastomas to EGFR kinase inhibitors. N Engl J Med. 2005 Nov 10;353(19):2012-24. doi: 10.1056/NEJMoa051918. [PMID:16282176]
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